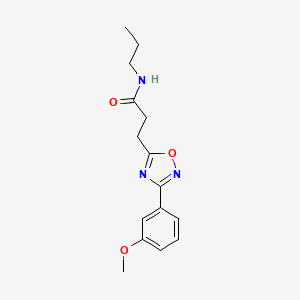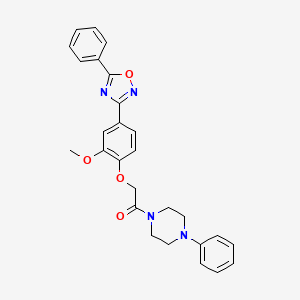
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, also known as MPPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and cell survival. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to have various biochemical and physiological effects in cells and animal models. It has been shown to increase glucose uptake and utilization in cells, which may have implications for the treatment of diabetes. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to reduce oxidative stress and inflammation in cells and animal models, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relatively low toxicity compared to other chemical compounds. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to have a high degree of selectivity for its target pathways, which may reduce off-target effects. However, one limitation of using 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relatively low solubility in water, which may require the use of organic solvents.
将来の方向性
There are several future directions for the study of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. One area of research is the development of more efficient synthesis methods for 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, which may increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide and its potential applications in various fields. Finally, the development of more potent and selective analogs of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide may have implications for the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with propylpropanoic acid chloride in the presence of a base. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to have various biochemical and physiological effects in cells and animal models. There are several future directions for the study of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, including the development of more efficient synthesis methods, further studies on its mechanism of action, and the development of more potent and selective analogs.
合成法
The synthesis of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with propylpropanoic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product.
科学的研究の応用
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied for its potential use as a therapeutic agent for various other diseases, including diabetes, inflammation, and cardiovascular diseases.
特性
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-9-16-13(19)7-8-14-17-15(18-21-14)11-5-4-6-12(10-11)20-2/h4-6,10H,3,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJKUBHKYYEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)



